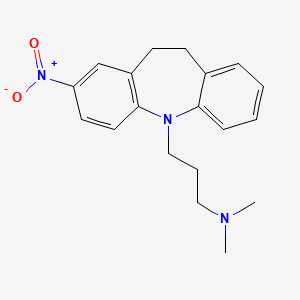

2-Nitroimipramine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N,N-dimethyl-3-(3-nitro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-20(2)12-5-13-21-18-7-4-3-6-15(18)8-9-16-14-17(22(23)24)10-11-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLKYRDTRZHXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228236 | |

| Record name | 2-Nitroimipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77533-92-7 | |

| Record name | 2-Nitroimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077533927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroimipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Nitroimipramine

Strategies for the Synthesis of 2-Nitroimipramine

The synthesis of this compound involves the modification of the imipramine (B1671792) core structure, primarily through nitration. Research has explored various approaches to achieve this, focusing on both classical nitration techniques and methods aimed at regioselective substitution.

Classical Nitration Approaches for Imipramine Core Modification

A common method for synthesizing this compound involves the direct nitration of imipramine. One reported procedure utilizes a mixture of concentrated nitric acid and acetic acid to nitrate (B79036) imipramine. Imipramine is dissolved in acetic acid and cooled, followed by the dropwise addition of nitric acid in acetic acid, maintaining a low temperature (around 17-18°C) during the reaction. After a brief stirring period, the reaction mixture is quenched and processed through extraction and purification steps. This classical approach can yield this compound, albeit potentially alongside other nitrated isomers depending on the reaction conditions and the inherent reactivity of the imipramine core. For instance, a synthesis described using this method yielded this compound in 51% yield as a red oil prepchem.comgoogle.comgoogle.com.

Regioselective Synthesis of this compound Isomers

While direct nitration can produce this compound, achieving high regioselectivity for the 2-position can be challenging due to the multiple potential sites for electrophilic aromatic substitution on the dibenzazepine (B1670418) core. Studies have focused on preparing nitro derivatives of imipramine, with this compound being a key product. The synthesis of nitro derivatives of imipramine has been reported, where this compound and 2,8-dinitro-imipramine were specifically prepared through the nitration of imipramine nih.gov. The precise control over regioselectivity to exclusively yield the 2-nitro isomer often requires careful optimization of reaction parameters or alternative synthetic strategies that might involve pre-functionalization or directed nitration, though specific details on highly regioselective methods for the 2-position are less detailed in the available literature compared to the general nitration approach.

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The primary precursor for the synthesis of this compound is Imipramine itself prepchem.comgoogle.comgoogle.comnih.gov. Imipramine, chemically known as 5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine, serves as the starting material for direct nitration reactions. The synthesis of the imipramine core structure typically involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine with 3-dimethylaminopropylchloride chemicalbook.com. While the synthesis of the imipramine scaffold is well-established, the direct nitration of this core is the most commonly cited route to this compound, making imipramine the principal precursor. Intermediate compounds specifically leading to the formation of the dibenzazepine scaffold with a pre-existing nitro group at the 2-position are not extensively detailed in the context of this compound synthesis, with the focus being on post-synthesis nitration of the imipramine structure.

Derivatization and Analog Development of this compound for Research Probes

This compound has been utilized as a precursor for further chemical modifications, particularly for the development of research probes. A significant derivatization involves the reduction of the nitro group to an amino group, yielding 2-Aminoimipramine google.comgoogle.com. This transformation is typically achieved through catalytic hydrogenation, for example, by reacting this compound with hydrogen gas in the presence of a palladium on carbon catalyst google.comgoogle.com. 2-Aminoimipramine can then be further functionalized, for instance, by reacting it with sulfonyl chlorides to create sulfonamides, which can subsequently be conjugated to biomolecules like bovine serum albumin to create immunogens for antibody production google.comgoogle.comgoogle.com. These derivatives, particularly radiolabeled versions such as [³H]this compound, have been employed as valuable tools for studying the molecular mechanisms of serotonin (B10506) transport and imipramine binding to biological membranes, acting as potent inhibitors with long-acting and essentially irreversible binding characteristics nih.govresearchgate.net.

Structural Elucidation Techniques for Synthesized this compound

The structural confirmation of synthesized this compound relies on standard analytical techniques used in organic chemistry, with a particular emphasis on confirming the position of the nitro group.

Spectroscopic Analysis for Confirmation of Nitro Group Position

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectroscopy is crucial for identifying the structure and confirming the position of substituents. For this compound, ¹H NMR data typically shows characteristic signals in the aromatic region that are indicative of substitution on the dibenzazepine ring system. For instance, a reported ¹H NMR spectrum in CDCl₃ at 200 MHz indicated signals in the aromatic region (δ 8.0-7.9 ppm for two protons, and δ 7.3-7.0 ppm for five protons), along with signals for the aliphatic chain and the N,N-dimethylamino group prepchem.comgoogle.comgoogle.com. The specific chemical shifts and splitting patterns of the aromatic protons provide evidence for the nitro group's placement. While not explicitly detailed for this compound in the provided snippets, in other nitroaromatic compounds, the position of the nitro group significantly influences the chemical shifts of adjacent aromatic protons, allowing for differentiation between isomers researchgate.netrsc.orgrsc.org.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns, aiding in structural identification. Fast Atom Bombardment (FAB) mass spectrometry of this compound has shown a protonated molecular ion ([M+H]⁺) at m/z 326, consistent with its molecular formula (C₁₉H₂₃N₃O₂) prepchem.comgoogle.comgoogle.com. Fragmentation patterns can provide further structural clues. For example, general fragmentation patterns for nitro compounds can involve the loss of NO or NO₂ groups miamioh.eduyoutube.com. Specific fragmentation pathways for this compound would help confirm the attachment point of the nitro group to the imipramine core.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the nitro group. Nitro groups typically exhibit characteristic strong absorption bands due to asymmetric and symmetric stretching of the N-O bonds, usually observed around 1550 cm⁻¹ and 1350 cm⁻¹, respectively, along with a scissoring vibration around 850 cm⁻¹ spectroscopyonline.com. The presence of these bands in the IR spectrum of the synthesized compound would confirm the incorporation of the nitro functionality.

Compound List:

Imipramine

this compound

2,8-Dinitro-imipramine

2-Aminoimipramine

10,11-dihydro-5H-dibenz[b,f]azepine

3-dimethylaminopropylchloride

Desipramine

Nitrosamines (general class)

Nitroalkanes (general class)

Nitroaromatics (general class)

Nitrotoluene isomers (general class)

Molecular and Biochemical Mechanisms of 2 Nitroimipramine Interactions

Investigations into 2-Nitroimipramine's Binding to Biological Macromolecules

The interaction of this compound with biological macromolecules, particularly proteins, is a cornerstone of its pharmacological profile. asbmb.org These interactions are governed by noncovalent forces such as ionic bonds, hydrogen bonds, and the hydrophobic effect, which collectively determine the specificity and affinity of binding. asbmb.org

Studies on human platelets have shown that [³H]this compound has a high affinity for its binding site, comparable to that of [³H]imipramine. researchgate.net However, a distinguishing feature of this compound is its remarkably slow dissociation rate. researchgate.netnih.gov After a 20-minute association period, the half-life for dissociation was observed to be 8.3 hours. researchgate.net This slow dissociation is a key characteristic that makes it a valuable tool for studying the serotonin (B10506) transporter. nih.gov Furthermore, prolonged incubation of [³H]this compound with membranes (16-20 hours) leads to even slower dissociation. researchgate.net Scatchard analyses of irreversible labeling with [³H]this compound were linear, indicating a single class of binding sites. nih.gov In contrast, equilibrium binding saturation isotherms for [³H]this compound were curvilinear, which can suggest more complex binding phenomena. nih.gov

The thermodynamic aspects of binding, which relate to the free energy changes upon complex formation, are also crucial. physicallensonthecell.orgfrontiersin.org While specific thermodynamic data for this compound is not extensively detailed in the provided results, the high affinity and slow dissociation suggest a thermodynamically favorable interaction with its binding site. researchgate.netnih.gov

Table 1: Kinetic Properties of [³H]this compound Binding

| Parameter | Value | Source |

| Association | Complete within 2 hours | researchgate.net |

| Dissociation (t½) | 8.3 hours (after 20 min association) | researchgate.net |

| Binding Affinity | Similar to [³H]imipramine | researchgate.net |

| Scatchard Analysis (Irreversible Labeling) | Linear | nih.gov |

| Scatchard Analysis (Equilibrium Binding) | Curvilinear | nih.gov |

Enzyme inhibition is a process where the activity of an enzyme is reduced or blocked. longdom.org This can occur through reversible or irreversible mechanisms. longdom.orglibretexts.org Reversible inhibition can be competitive, where the inhibitor competes with the substrate for the active site, or non-competitive, where the inhibitor binds to an allosteric site. jackwestin.comresearchgate.net Irreversible inhibition involves the formation of a strong, often covalent, bond between the inhibitor and the enzyme. longdom.orglibretexts.org

This compound has been identified as a potent and irreversible inhibitor of both [³H]imipramine binding and [³H]serotonin uptake in human platelets. researchgate.netresearchgate.netnih.gov This irreversible nature suggests the formation of a stable, long-lasting complex with its target. researchgate.netnih.gov The simultaneous inhibition of both binding and uptake provides strong evidence that the high-affinity imipramine (B1671792) binding site is directly associated with the serotonin transport site. researchgate.net

The primary molecular target for this compound's action is the serotonin transporter (SERT). acs.orgresearchgate.net SERT is a member of the solute carrier 6 (SLC6) family of transporters responsible for the reuptake of serotonin from the synaptic cleft, thus regulating serotonergic neurotransmission. acs.org

In vitro studies using human platelets have demonstrated that this compound is a very potent inhibitor of the serotonin transporter. researchgate.net It not only inhibits the binding of imipramine but also the uptake of serotonin itself. researchgate.netresearchgate.net The irreversible nature of this inhibition is a key finding, suggesting a strong and lasting interaction with the transporter. researchgate.netresearchgate.netnih.gov

Furthermore, [³H]this compound has been effectively used as a photoaffinity probe to covalently label the serotonin transporter. nih.govresearchgate.netnih.gov In these studies, upon photolysis, [³H]this compound preferentially incorporates into a protein component with a molecular weight of approximately 30 kd in membrane homogenates from human platelets, as well as rat brain and liver. nih.govresearchgate.net The labeling of this 30-kd protein was selectively blocked by various serotonin uptake inhibitors, further confirming it as the serotonin transporter or a key component of it. researchgate.net Interestingly, serotonin itself was found to enhance the incorporation of the photoaffinity label into this 30-kd band. nih.gov

While this compound is a potent inhibitor of the serotonin transporter, its effect on other transport systems has also been investigated. For instance, in a study on the tapeworm Hymenolepis diminuta, this compound did not inhibit the uptake of histamine (B1213489), suggesting a degree of selectivity for the serotonin transporter over the histamine transport system in that organism. cdnsciencepub.com

Table 2: Interaction of this compound with Transporters

| Transporter | Organism/System | Effect | Source |

| Serotonin Transporter (SERT) | Human Platelets | Potent and irreversible inhibitor of uptake and binding | researchgate.netresearchgate.netnih.gov |

| Serotonin Transporter (SERT) | Human Platelets, Rat Brain and Liver | Covalent labeling of a ~30 kd protein component | nih.govresearchgate.net |

| Histamine Transporter | Hymenolepis diminuta (tapeworm) | No inhibition of histamine uptake | cdnsciencepub.com |

Cellular Responses to this compound Exposure in In Vitro Systems

The interaction of this compound with its molecular targets triggers a cascade of intracellular events, leading to various cellular responses. nih.govwikipedia.org

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to various intracellular targets, ultimately leading to changes in cellular function, including gene expression. nih.govnih.govresearchgate.net These pathways often involve second messengers and a series of protein kinases and phosphatases. nih.govwikipedia.org

The primary action of this compound is the inhibition of the serotonin transporter. researchgate.netresearchgate.netnih.gov By blocking serotonin reuptake, this compound effectively increases the extracellular concentration of serotonin, which can then act on various pre- and post-synaptic serotonin receptors. The activation of these receptors, many of which are G-protein coupled receptors, initiates downstream signaling cascades. nih.gov For example, the activation of certain serotonin receptors can lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃), which in turn activate protein kinase C and mobilize intracellular calcium, respectively. nih.gov These signaling events can influence a wide range of cellular processes. While the direct modulation of specific intracellular signaling pathways by this compound itself (independent of its effect on serotonin levels) is not extensively detailed in the provided search results, its profound and irreversible effect on the serotonin transporter implies a significant impact on serotonergic signaling. researchgate.netresearchgate.netnih.gov

The modulation of intracellular signaling pathways can ultimately lead to changes in gene expression and the cellular proteome. nih.govnih.gov The proteome represents the entire set of proteins expressed by a genome, and its analysis provides a direct measure of the functional state of a cell. nautilus.biowikipedia.org

Information specifically detailing the gene expression and proteomic alterations induced by this compound is not available in the provided search results. However, it is plausible that the sustained alteration of serotonergic signaling due to the irreversible inhibition of SERT by this compound could lead to adaptive changes in gene expression and protein abundance over time. nih.govnih.gov For instance, the cell might alter the expression of genes encoding for serotonin receptors, components of downstream signaling pathways, or even the serotonin transporter itself in response to the prolonged increase in extracellular serotonin. Such changes would be a homeostatic response to the pharmacological perturbation. Further research employing techniques like RNA sequencing and mass spectrometry-based proteomics would be necessary to elucidate the specific gene expression and proteomic signature of this compound exposure. embopress.org

Subcellular Localization and Distribution Studies

The subcellular localization of this compound has been primarily investigated through the use of its tritiated analog, [3H]this compound. These studies have been instrumental in pinpointing the specific sites of action for this compound within the central nervous system and in peripheral cells.

Research utilizing [3H]this compound has demonstrated its utility as a selective probe for the imipramine binding site, which is closely associated with the serotonin transporter (SERT). nih.gov Autoradiographic studies in the rat brain have revealed that the binding sites for [3H]this compound are concentrated in areas with a high density of serotonin terminals. This distribution pattern strongly suggests that the compound localizes to presynaptic sites of serotonergic neurons. biorxiv.org

In human platelets, which are often used as a model for serotonergic neurons due to their expression of SERT, [3H]this compound has been shown to bind to membrane homogenates. nih.gov This binding is consistent with the localization of the serotonin transporter to the plasma membrane of these cells. nih.govnova.edu Further investigations using photoaffinity labeling with [3H]this compound have identified a specific protein component in membrane homogenates from human platelets, as well as rat brain and liver, into which the compound covalently incorporates. nih.govacs.org This provides strong evidence for the direct interaction of this compound with a membrane-bound protein, further solidifying its localization to the cell membrane where the serotonin transporter resides.

The kinetic properties of [3H]this compound binding, particularly its slow dissociation rate from platelet and brain membranes, have made it a valuable tool for the characterization and subsequent purification of the serotonin uptake or transport site. nih.gov These studies collectively indicate a primary subcellular localization of this compound to the plasma membrane of serotonergic neurons and platelets, where it interacts directly with the serotonin transporter complex.

Molecular Docking and Ligand-Target Interaction Modeling (for theoretical understanding)

While experimental studies have extensively characterized the binding of this compound to the serotonin transporter (SERT), detailed molecular docking and ligand-target interaction modeling studies specifically for this compound are not widely available in published literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding the interactions between a ligand, such as this compound, and its protein target at an atomic level. rsc.org

The theoretical understanding of how this compound interacts with its binding site on SERT is largely inferred from experimental data rather than explicit computational models. For instance, its nature as a photoaffinity probe that covalently incorporates into SERT suggests a very close and specific interaction with the transporter protein. nih.govacs.org

In the broader context of SERT-ligand interactions, molecular dynamics simulations and docking studies have been performed for other antidepressants and inhibitors. jchemlett.com These studies have provided valuable insights into the binding pockets of SERT, including the central (S1) and allosteric (S2) sites, and have identified key amino acid residues involved in ligand binding. nova.edujchemlett.com For example, studies on other SERT inhibitors have highlighted the importance of specific residues in forming hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. volkamerlab.org

Although direct in silico studies for this compound are scarce, the principles of pharmacophore modeling could be applied. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unina.it A pharmacophore model for this compound would likely include features that are complementary to the binding site on SERT, as determined from the binding characteristics of other tricyclic antidepressants and serotonin reuptake inhibitors.

The lack of specific molecular docking studies for this compound represents a potential area for future research. Such studies could provide a more detailed, atomistic view of its interaction with the serotonin transporter, complementing the existing experimental data and potentially guiding the design of new therapeutic agents.

Biotransformation and Metabolic Fate of 2 Nitroimipramine in Preclinical Models

Elucidation of Metabolic Pathways of 2-Nitroimipramine

The metabolic journey of this compound in preclinical systems involves several key transformations, primarily centered around its nitro group and potential conjugation reactions.

Oxidative and Reductive Biotransformations of Nitro Groups

A significant metabolic pathway for nitroaromatic compounds, including this compound, involves the reduction of the nitro (-NO2) group. This reductive biotransformation typically proceeds through a series of steps, converting the nitro group sequentially to nitroso (-NO), hydroxylamino (-NHOH), and ultimately to an amino (-NH2) group nih.govnih.gov. This reduction is often mediated by a variety of enzymes, prominently including nitroreductases and certain cytochrome P450 (CYP450) enzymes nih.govmdpi.comnih.gov. Evidence for this pathway in the context of this compound is demonstrated by its conversion to 2-aminoimipramine through catalytic hydrogenation, a process that mimics reductive biotransformation google.comgoogle.com. While oxidative pathways for the imipramine (B1671792) core structure are common for related compounds, specific oxidative biotransformations of the nitro group itself are less frequently the primary route compared to reduction.

Identification and Characterization of this compound Metabolites

The primary identified metabolite of this compound in preclinical contexts is 2-aminoimipramine . This transformation occurs through the reductive biotransformation of the nitro group to an amino group google.comgoogle.com. The characterization of this metabolite has been achieved through standard organic chemistry techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming its structure following chemical synthesis and reduction google.comgoogle.com.

While advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for identifying and characterizing drug metabolites in complex biological matrices sciex.comthermofisher.comnih.gov, specific applications of these methods to comprehensively profile all metabolites of this compound in preclinical models are not detailed in the reviewed literature. The focus of studies involving this compound has often been on its pharmacological activity as a potent inhibitor of serotonin (B10506) uptake and imipramine binding, rather than its extensive metabolic fate cdnsciencepub.comnih.govnih.gov.

Analytical Methodologies for 2 Nitroimipramine Research

Chromatographic Techniques for Separation and Quantification of 2-Nitroimipramine

Chromatographic techniques are foundational for isolating specific compounds from complex mixtures, enabling subsequent identification and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are principal methods used in this regard.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that resolves components of a mixture based on their differential interactions with a stationary phase within a column and a mobile liquid phase. jasco-global.comshimadzu.com This method is widely applied in pharmaceutical analysis for both qualitative and quantitative assessments of compounds, including those found in biological samples. researchgate.netdrawellanalytical.com The separation mechanism typically involves reversed-phase chromatography, utilizing columns packed with hydrophobic stationary phases such as octadecyl (C18) or octyl (C8) silica. shimadzu.com The mobile phase, often a mixture of polar solvents like water or buffer solutions with organic modifiers such as acetonitrile (B52724) or methanol, is pumped at high pressure through the column. jasco-global.comshimadzu.com Detection of the separated analytes is commonly achieved using UV-Vis detectors, which measure the absorbance of compounds at specific wavelengths. jasco-global.com For research involving this compound, HPLC would be instrumental in separating it from other endogenous or exogenous substances in biological matrices, allowing for accurate quantification based on peak area or height.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is employed for the separation of volatile and semi-volatile compounds. skpharmteco.compeakscientific.com The principle involves partitioning analytes between a stationary phase (typically a liquid coating on the inside of a capillary column) and a mobile gas phase (carrier gas like helium, nitrogen, or hydrogen). skpharmteco.compeakscientific.com GC is particularly useful for analyzing compounds that can be vaporized without decomposition. Common detectors used in GC include Flame Ionization Detectors (FID), Electron Capture Detectors (ECD), Nitrogen-Phosphorus Detectors (NPD), and Mass Spectrometric Detectors (MSD). chromatographyonline.com GC is well-suited for purity assessments and the detection of impurities. While specific GC methods for this compound are not detailed in the available literature, GC methodologies are established for analyzing nitroaromatic compounds, suggesting its potential applicability. epa.gov

Mass Spectrometry (MS) Applications in this compound Analysis

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is critical for identifying compounds, elucidating their structures, and quantifying them. MS is often coupled with chromatographic techniques (LC-MS, GC-MS) for enhanced separation and detection capabilities. thermofisher.comlibretexts.orggithub.io

Quantitative Mass Spectrometry for Research Studies

Quantitative mass spectrometry is essential for determining the precise amounts of analytes in complex samples. Techniques such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are widely used for targeted quantification in biological matrices like plasma and urine. thermofisher.com These methods leverage the specificity of tandem mass spectrometry (MS/MS) to monitor characteristic precursor-to-product ion transitions, thereby achieving high sensitivity and selectivity. thermofisher.com LC-MS/MS platforms are particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies for quantifying compounds and their metabolites. researchgate.netsciex.com

Structural Analysis of Metabolites using MS

Mass spectrometry, especially tandem mass spectrometry (MS/MS) and higher-order MS (MSn), plays a crucial role in the structural elucidation of metabolites. thermofisher.comsciex.comnsf.gov By fragmenting selected precursor ions, MS/MS generates characteristic fragment ions that provide detailed structural information. High-resolution mass spectrometry (HRMS) further enhances confidence in identification by providing highly accurate mass measurements. sciex.comwaters.com For this compound research, MS would be employed to identify potential metabolites by analyzing their fragmentation patterns, thereby understanding the metabolic pathways of the parent compound.

Spectroscopic Methods for Detection and Characterization in Biological Matrices

Mass spectrometry, as discussed above, is a primary spectroscopic method for detecting and characterizing compounds in biological matrices. github.ioresearchgate.net The ability of MS to provide molecular weight and structural information, often coupled with chromatographic separation, makes it indispensable. Beyond MS, UV-Vis spectroscopy is commonly used as a detection method in HPLC, jasco-global.com providing information about the electronic transitions within molecules that absorb UV or visible light. While specific spectroscopic data for this compound in biological matrices beyond its EI-MS values are not detailed here, the general principles of MS and UV detection are central to its analytical characterization.

Compound List:

this compound

5-Hydroxytryptamine (mentioned in context with this compound)

2-Azidoimipramine (mentioned in context with this compound)

Data Table: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

| Mass-to-Charge Ratio (m/z) | Ion Type |

| 328 | M+ |

| 283 | Fragment |

| 242 | Fragment |

Note: This data is based on the information available from preliminary research involving this compound. rug.nl

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to characterize substances by measuring their absorption or transmittance of light across the ultraviolet (UV) and visible regions of the electromagnetic spectrum ijcrt.orgcpur.inirjmets.com. This method relies on the interaction of photons with molecules, causing electronic transitions within the sample cpur.in. The Beer-Lambert Law quantifies this relationship, stating that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the sample ijcrt.org.

UV-Vis spectroscopy is widely applied in chemical analysis for both qualitative and quantitative purposes. It can help in identifying the presence of specific functional groups within a molecule and is a crucial tool for determining the concentration of substances in solution ijcrt.orgcpur.in. The technique typically operates within a wavelength range from approximately 200 nm to 800 nm, with the UV region spanning 190-400 nm and the visible region from 400-700 nm cpur.inirjmets.com. Spectrophotometers, equipped with light sources, monochromators, and detectors, are used to generate absorption spectra, which are unique fingerprints for many compounds cpur.inirjmets.com. For instance, in pharmaceutical analysis, UV-Vis spectroscopy is employed to assess the identification, strength, quality, and purity of raw materials and finished products irjmets.com.

Specific UV-Vis absorption data, such as maximum absorption wavelengths (λmax) and molar absorptivity, for this compound were not found in the available search results. However, if this compound possesses chromophores (i.e., parts of a molecule that absorb light), it would exhibit characteristic absorption peaks within the UV-Vis spectrum, allowing for its detection and quantification.

Fluorescence Spectroscopy

Fluorescence spectroscopy is another powerful optical technique that measures the light emitted by a substance after it has absorbed excitation light jasco-global.com. Unlike absorption spectroscopy, which measures the decrease in light intensity passing through a sample, fluorescence spectroscopy detects the intensity of emitted light jasco-global.com. This fundamental difference contributes to fluorescence spectroscopy's significantly higher sensitivity and selectivity, making it invaluable for detecting analytes at very low concentrations jasco-global.comnih.govnih.gov.

The process involves exciting a molecule with light at a specific wavelength (excitation wavelength, Ex) and then measuring the light it re-emits at a longer wavelength (emission wavelength, Em) jasco-global.com. The excitation and emission spectra provide characteristic fingerprints of fluorescent compounds jasco-global.com. The shape and intensity of these spectra can be sensitive to the molecule's environment, such as pH, temperature, and solvent type, providing additional molecular information jasco-global.com. Applications range from quantifying active pharmaceutical ingredients (APIs) in formulations nih.gov to studying molecular interactions nih.gov.

Specific fluorescence properties, such as excitation and emission maxima or quantum yield, for this compound were not identified in the provided search results. If this compound exhibits fluorescence, its characteristic spectral data could be determined and utilized for highly sensitive analytical methods.

Sample Preparation Techniques for Biological Research Matrices

Analyzing compounds like this compound in biological matrices (e.g., plasma, serum, tissue) presents significant challenges due to the complexity of these samples, which contain numerous endogenous components that can interfere with analysis researchgate.netnih.gov. Sample preparation is often considered a critical, yet time-consuming, step (the "bottleneck") in bioanalysis, aimed at extracting the target analyte while removing interfering substances researchgate.netnih.gov.

Several techniques are commonly employed for preparing biological samples for spectroscopic or chromatographic analysis:

Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent researchgate.netmdpi.comjapsonline.com. The choice of solvent is crucial for efficient extraction and compatibility with subsequent analytical steps.

Solid Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analyte from a liquid sample. The analyte is then eluted using a suitable solvent researchgate.netmdpi.comjapsonline.com. SPE offers advantages in terms of selectivity, preconcentration, and reduced solvent consumption compared to LLE.

Protein Precipitation: This technique is used to remove proteins from biological fluids by adding a precipitating agent (e.g., acetonitrile, perchloric acid), causing proteins to aggregate and sediment japsonline.com. The supernatant containing the analyte is then analyzed.

Other Techniques: More advanced methods include phospholipid depletion using specialized sorbents (e.g., HybridSPE-Phospholipid) and Solid Phase Microextraction (SPME), which aim to further reduce matrix effects and improve analytical performance bioanalysis-zone.com.

The selection of an appropriate sample preparation technique depends heavily on the nature of the biological matrix, the physicochemical properties of the analyte (such as polarity and solubility), and the requirements of the subsequent analytical method researchgate.netnih.govmdpi.com. Specific protocols for the extraction and preparation of this compound from biological matrices were not found in the provided search results. Therefore, any research involving this compound in biological samples would necessitate the development and validation of tailored sample preparation methods.

Compound List

this compound

Imipramine (B1671792) (mentioned contextually as a related compound)

Flupentixol (FLU)

Melitracen (MEL)

Bupropion hydrochloride

Copper (II)

Calcium (II)

Cadmium (II)

Magnesium (II)

Zinc (II)

MBZ (mentioned in context of extraction)

Tryptophan

NADH

Riboflavin

Vitamin A

Theoretical and Computational Studies on 2 Nitroimipramine

Quantum Chemical Calculations of 2-Nitroimipramine Structure and Reactivitynih.gov

Quantum chemical calculations are foundational for understanding the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are widely used to elucidate electron distribution, molecular orbitals, and energy levels, which are critical for predicting chemical behavior and interactions taylor.eduresearchgate.netkent.eduenpc.fr.

Quantum chemical calculations provide detailed insights into a molecule's electronic landscape, including the distribution of electrons within molecular orbitals. These calculations, often employing methods like DFT, allow for the determination of key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as electron density and charge distribution taylor.eduresearchgate.netkent.edu. These parameters are crucial for understanding a molecule's reactivity, its potential to participate in chemical reactions, and its interactions with other molecules, including biological targets.

Studies on related compounds have highlighted the significance of electronic properties, particularly concerning nitro-substituted molecules. For instance, in quantitative structure-activity relationship (QSAR) analyses of monoamine transport inhibitors, it was observed that 2D QSAR models struggled to accurately predict the binding affinity of nitro-substituted compounds, whereas 3D QSAR models proved more successful researchgate.net. This suggests that the electronic influence of the nitro group, which affects electron distribution and potentially molecular orbital energies, is better captured by three-dimensional modeling. Furthermore, specific electrostatic contour maps have shown that a nitro group can occupy regions that enhance biological activity, indicating its role in molecular recognition esisresearch.org. Electronic descriptors such as atomic net charges, dipole moments, ELUMO, EHOMO, and polarizability have been calculated for various nitro-substituted compounds to correlate these properties with their observed activities ui.ac.id.

Table 1: Representative Electronic Descriptors from QSAR Studies on Nitro-Substituted Compounds

| Compound Class/Context | Descriptor | Value/Equation | Reference Context |

| Monoamine Transport Inhibitors | QSAR Model | -logK(i) = 4.00 - 3.93E(LUMO) - 0.67E(HOMO) - 3.24sigma(p) | 2D QSAR model predicting binding affinity to hDAT researchgate.net |

| Benzazole Derivatives | Electrostatic Contour | Nitro group occupied a 'red contour' region | Indicating favorable electronic interaction esisresearch.org |

| Nitrobenzothiazole Derivatives | ELUMO | Calculated values (e.g., -3.404 eV in a specific model) | Used in QSAR for antimalarial activity ui.ac.id |

| Nitrobenzothiazole Derivatives | EHOMO | Calculated values (e.g., -13.269 eV in a specific model) | Used in QSAR for antimalarial activity ui.ac.id |

| Nitrobenzothiazole Derivatives | Dipole Moment (μ) | Calculated values (e.g., 0.551 D in a specific model) | Used in QSAR for antimalarial activity ui.ac.id |

Understanding how a compound is metabolized or transformed within a biological system is crucial for drug development. Computational methods can predict potential biotransformation pathways and estimate the energetics involved, such as activation energies for reaction steps. While specific studies detailing the energetics of this compound's biotransformation pathways were not directly found, general computational approaches are employed for such predictions.

Modern computational chemistry and bioinformatics utilize machine learning (ML) techniques, including graph convolutional networks (GCNs) and random forests (RFs), to predict metabolic pathways based on molecular structure (e.g., SMILES representation) github.comnih.gov. These methods analyze molecular features to classify compounds into known metabolic pathway categories nih.gov. Density Functional Theory (DFT) can also be applied to calculate reaction mechanisms and energy barriers for specific metabolic transformations, providing a more detailed energetic profile taylor.eduresearchgate.net. Such computational analyses are vital for predicting a compound's metabolic fate and potential active metabolites.

Molecular Dynamics Simulations of this compound-Protein Interactionswikimedia.org

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, particularly the interactions between drugs and their biological targets, such as proteins frontiersin.orgnih.govnih.govvolkamerlab.orgwiley.comdovepress.comfrontiersin.org. These simulations track the motion of atoms and molecules over time, providing insights into conformational changes, binding stability, and the nature of interactions (e.g., hydrogen bonds, van der Waals forces) at an atomic level frontiersin.orgnih.govnih.govvolkamerlab.orgdovepress.comfrontiersin.org.

MD simulations are instrumental in drug discovery for assessing how a potential drug molecule binds to its target protein. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) of atomic positions over time, which indicates the stability of the complex frontiersin.orgnih.govvolkamerlab.orgdovepress.com. Binding free energies can also be estimated, offering a quantitative measure of binding affinity frontiersin.orgplos.org. Studies involving imipramine (B1671792) analogs have utilized techniques like steered MD to investigate their interactions with protein targets, such as the human serotonin (B10506) transporter (hSERT), to understand binding modes and affinities au.dk. Such simulations are essential for predicting the efficacy and specificity of drug candidates like this compound.

Table 2: Molecular Dynamics Simulation Metrics

| Simulation Metric | Value Range/Example | Description | Reference Context |

| RMSD (Root Mean Square Deviation) | 0.530 nm, 0.632 nm, 1.088 nm (for protein complexes) | Measures the average displacement of atoms over time, indicating structural stability of a complex. | Protein-protein interaction studies plos.org, general MD frontiersin.orgnih.govvolkamerlab.orgdovepress.com |

| Binding Free Energy | -22.50 kJ/mol, -30.20 kJ/mol, -26.27 kJ/mol | Quantifies the strength of interaction between molecules (e.g., protein-ligand), often estimated post-simulation. | Protein-protein interaction studies plos.org |

| Hydrogen Bonds | Number of H-bonds formed over simulation time | Assesses specific interactions crucial for molecular recognition and binding stability. | Protein-ligand interaction analysis frontiersin.orgdovepress.com |

| Radius of Gyration (Rg) | 2.302 nm, 2.381 nm, 3.076 nm | Indicates the compactness or expansion of a molecule or complex during simulation. | Protein-protein interaction studies plos.org |

Structure-Activity Relationship (SAR) Modeling for Nitro-Substituted Imipraminesnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques that establish correlations between a molecule's chemical structure and its biological activity nih.govnih.govsrmist.edu.inresearchgate.netwikipedia.org. These methods use molecular descriptors—numerical representations of physicochemical properties and structural features—to build predictive models nih.govsrmist.edu.inwikipedia.orgresearchgate.netnih.gov.

Research on imipramine and its derivatives has provided insights into SAR. For example, studies have shown that minor structural modifications to the imipramine scaffold can significantly impact its activity, with changes like the absence of a methyl group or the addition of a chlorine atom leading to altered biological effects researchgate.net. Furthermore, the presence and position of a nitro group, as seen in related compounds like nifedipine, can also be critical for activity researchgate.net. Specifically, studies on nitro-substituted compounds have revealed that while 2D QSAR models may not adequately capture their activity, 3D QSAR models can provide better predictions, highlighting the importance of the nitro group's spatial and electronic contributions researchgate.net. QSAR has also been successfully applied to other nitro-substituted compounds, such as nitroimidazoles for radiosensitization and nitrobenzothiazoles for antimalarial activity, employing various electronic and structural descriptors to build predictive models ui.ac.idnih.gov.

Applications of 2 Nitroimipramine As a Research Tool and Probe

Utilization of 2-Nitroimipramine in Mechanistic Biology Studies

The application of this compound in mechanistic biology studies has been pivotal in elucidating the functional complexities of serotonin (B10506) uptake and the binding interactions of tricyclic antidepressants. As a photoaffinity probe, it possesses the ability to form covalent bonds with its target proteins upon exposure to ultraviolet (UV) light, a process that permanently labels the binding site. acs.orgnih.gov This covalent modification is instrumental in mechanistic investigations, as it allows for the precise identification of amino acid residues within the transporter that are directly involved in ligand recognition and interaction. acs.org Research has demonstrated that this compound exhibits covalent incorporation into the serotonin transporter (SERT) when present in membrane homogenates derived from rat brain and liver, as well as human platelets. acs.orgnih.gov Furthermore, it is characterized as a selective, slowly-dissociating probe of the imipramine (B1671792) binding site, which is functionally equivalent to the serotonin transporter, thereby facilitating detailed kinetic and binding analyses. nih.gov

Employment as a Chemical Probe for Specific Biological Targets (e.g., serotonin transporter)

This compound serves as a specialized chemical probe with a primary affinity for the serotonin transporter (SERT). acs.orgnih.govresearchgate.netnih.gov Its development as a tricyclic antidepressant-based photoaffinity ligand (PAL) enables it to interact with the characteristic binding sites occupied by this class of therapeutic agents. acs.org Investigations utilizing this compound have focused on dissecting the complex formed between SERT and tricyclic antidepressants, providing critical insights into the molecular architecture of these drug-target interactions. nih.gov While SERT is its principal target, preliminary studies have also indicated a potential for irreversible binding to the dopamine (B1211576) transporter (DAT), suggesting that its utility may extend to other monoamine transporters, albeit with varying affinities. researchgate.net The probe has been employed to explore the existence and nature of distinct binding sites on SERT, including the high-affinity orthosteric site (S1) and a secondary, lower-affinity site (S2), both of which are significant in the pharmacology of antidepressant action. nih.gov

Applications in Investigating Nitrated Aromatic Compound Biology

The chemical structure of this compound, which includes a nitro group attached to an aromatic ring, positions it within the broader category of nitrated aromatic compounds. While the predominant research focus for this compound centers on its function as a probe for specific biological targets like the serotonin transporter, its properties as a nitrated aromatic compound are fundamental to its utility. acs.orgnih.gov The nitro substituent is a key modification that underpins its effectiveness as a photoaffinity label, a characteristic shared by certain nitrated aromatic compounds that are employed in chemical biology for target identification and mechanistic studies. acs.orgnih.gov The existing literature does not extensively detail its application in investigating the general biological effects or metabolic pathways of nitrated aromatic compounds as a class; rather, it leverages the specific chemical attributes of this compound as a functionalized molecule within this category for targeted research applications.

Contribution to the Understanding of Tricyclic Scaffold Modifications

Data Summary: Properties of this compound as a Research Probe

| Feature | Description | Primary Target | Biological Matrix/Context | Key Finding | Citation(s) |

| Probe Type | Photoaffinity Ligand (PAL) | SERT | Rat brain/liver membranes, Human platelets | Covalently labels SERT upon UV irradiation; irreversible inhibition of uptake and binding. | acs.orgnih.gov |

| Binding Characteristics | Slowly-dissociating probe | SERT | Platelets and brain | Selective probe for the imipramine binding site (SERT). | nih.gov |

| Structural Basis | Tricyclic antidepressant derivative | SERT | N/A | Investigates the binding site complex of tricyclic antidepressants (TCAs) with SERT. | nih.gov |

| Potential Secondary Target | Dopamine Transporter (DAT) | DAT | N/A | Preliminary studies indicated potential for irreversible binding. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Nitroimipramine with high purity, and how can potential nitrosamine impurities be mitigated?

- Methodological Answer : Synthesis of this compound should follow protocols emphasizing controlled nitration conditions to avoid over-nitrosation. Post-synthesis purification via column chromatography (e.g., silica gel) or recrystallization is critical. Analytical validation using HPLC-MS or GC-MS is recommended to detect nitrosamine impurities, which may form due to residual amines and nitrosating agents . Risk assessments aligned with EMA and FDA guidelines (e.g., batch analysis, structural reactivity studies) should be conducted to confirm impurity thresholds .

Q. How can researchers structurally characterize this compound and confirm its identity?

- Methodological Answer : Combine spectroscopic techniques such as -NMR and -NMR to resolve the nitro group’s electronic effects on the tricyclic backbone. High-resolution mass spectrometry (HRMS) provides molecular weight confirmation. X-ray crystallography is ideal for resolving stereoelectronic configurations, though it requires high-purity crystals. For novel derivatives, elemental analysis and IR spectroscopy can validate functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s affinity for neurotransmitter transporters?

- Methodological Answer : Use competitive radioligand binding assays with -labeled serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters. Cell lines overexpressing human transporters (e.g., HEK293) are optimal. Calculate IC values via nonlinear regression and validate with scintillation counting. Non-radioactive alternatives include fluorescence-based uptake assays, though these may lack sensitivity compared to isotopic methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different experimental models?

- Methodological Answer : Discrepancies may arise from differences in transporter isoforms (e.g., species-specific SERT variants) or assay conditions (e.g., buffer pH, temperature). Perform cross-validation using standardized protocols (e.g., EMA-recommended cell lines) and meta-analyses of published datasets. Employ computational docking studies to probe structural determinants of binding variability .

Q. What advanced techniques are available to map the interaction of this compound with the serotonin uptake/tricyclic binding site complex?

- Methodological Answer : Photoaffinity labeling with -tagged analogs (e.g., azido derivatives) can irreversibly bind to the target site, enabling proteomic identification via SDS-PAGE and mass spectrometry. Cryo-EM or X-ray crystallography of transporter-ligand complexes provides atomic-level insights. Mutagenesis studies (e.g., alanine scanning) can identify critical residues for binding .

Q. How should researchers design in vivo studies to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships while minimizing off-target effects?

- Methodological Answer : Use pharmacokinetic modeling to determine dose regimens that maintain plasma concentrations within the therapeutic window. Employ microdialysis in rodents to measure extracellular neurotransmitter levels in target brain regions (e.g., prefrontal cortex). Validate specificity via knockout models (e.g., SERT mice) and control for metabolite interference using LC-MS/MS .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound binding studies?

- Methodological Answer : Use a four-parameter logistic model (e.g., Hill equation) to fit dose-response curves. Bootstrap resampling or Bayesian hierarchical models account for inter-experiment variability. Report , Hill slopes, and 95% confidence intervals. Open-source tools like Prism or R packages (e.g., drc) enhance reproducibility .

Q. How can researchers ensure reproducibility when synthesizing and testing this compound analogs?

- Methodological Answer : Adhere to FAIR data principles: document synthetic protocols in electronic lab notebooks (ELNs) with step-by-step metadata (e.g., solvent purity, reaction times). Share raw analytical data (e.g., NMR spectra, chromatograms) in public repositories. Collaborative inter-laboratory validation studies can identify protocol-dependent variability .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for nitrosamine handling: use fume hoods, nitrile gloves, and closed systems for synthesis. Regularly monitor air quality for nitroso compounds. Dispose of waste via certified hazardous waste programs. For in vivo studies, obtain IACUC approval and adhere to ARRIVE guidelines for animal welfare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.